2,5-Bis[(4-butoxybenzoyl)oxy]-benzoic acid
Overview
Description
2,5-Bis[(4-butoxybenzoyl)oxy]-benzoic acid is an organic compound with the molecular formula C29H30O8 and a molecular weight of 506.55 g/mol . This compound is characterized by the presence of two butoxybenzoyl groups attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[(4-butoxybenzoyl)oxy]-benzoic acid typically involves the esterification of 2,5-dihydroxybenzoic acid with 4-butoxybenzoyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Bis[(4-butoxybenzoyl)oxy]-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Nitro, halogenated, and other substituted derivatives.
Scientific Research Applications
2,5-Bis[(4-butoxybenzoyl)oxy]-benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,5-Bis[(4-butoxybenzoyl)oxy]-benzoic acid involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the active benzoic acid moiety, which can then interact with various enzymes and receptors. The compound’s unique structure allows it to modulate biological pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis[(4-methoxybenzoyl)oxy]-benzoic acid
- 2,5-Bis[(4-ethoxybenzoyl)oxy]-benzoic acid
- 2,5-Bis[(4-propoxybenzoyl)oxy]-benzoic acid
Uniqueness
2,5-Bis[(4-butoxybenzoyl)oxy]-benzoic acid is unique due to its butoxy substituents, which confer distinct physicochemical properties compared to its methoxy, ethoxy, and propoxy analogs. These properties include differences in solubility, reactivity, and biological activity, making it a compound of interest for specific applications .
Properties
IUPAC Name |
2,5-bis[(4-butoxybenzoyl)oxy]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30O8/c1-3-5-17-34-22-11-7-20(8-12-22)28(32)36-24-15-16-26(25(19-24)27(30)31)37-29(33)21-9-13-23(14-10-21)35-18-6-4-2/h7-16,19H,3-6,17-18H2,1-2H3,(H,30,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVHDJBVEPJKGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)OCCCC)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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